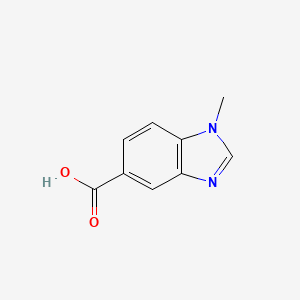

1-Methyl-1H-benzimidazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJLCBKTWRUQOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406742 | |

| Record name | 1-Methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53484-17-6 | |

| Record name | 1-Methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53484-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Methyl-1H-benzimidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-benzimidazole-5-carboxylic acid, a notable member of the benzimidazole family, has emerged as a compound of significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Benzimidazole derivatives are recognized as bioisosteres of natural nucleotides, which allows them to readily interact with various biological macromolecules such as proteins and enzymes.[1] This inherent characteristic has positioned the benzimidazole scaffold as a privileged pharmacophore in the development of novel therapeutic agents.[1] This guide provides an in-depth exploration of this compound, covering its chemical and physical properties, synthesis methodologies, and its current and potential applications in the pharmaceutical landscape.

Physicochemical Properties

The distinct chemical structure of this compound, featuring a methyl group at the N1 position of the benzimidazole ring and a carboxylic acid group at the 5-position, imparts a unique set of physicochemical properties that are pivotal to its biological activity and formulation considerations.

| Property | Value | Source(s) |

| CAS Number | 53484-17-6 | [2][3] |

| Molecular Formula | C₉H₈N₂O₂ | [2][3][4] |

| Molecular Weight | 176.17 g/mol | [2][3][4] |

| IUPAC Name | 1-methylbenzimidazole-5-carboxylic acid | [2][4] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO), limited solubility in methanol. | [2] |

| SMILES | CN1C=NC2=C1C=CC(=C2)C(=O)O | [2][4] |

| InChI Key | KAJLCBKTWRUQOI-UHFFFAOYSA-N | [2][4] |

Synthesis and Methodologies

The synthesis of this compound can be achieved through various chemical routes. A common and effective method involves the cyclization of a substituted o-phenylenediamine derivative. The following is a representative protocol.

Experimental Protocol: Synthesis via Cyclization

This protocol outlines a common laboratory-scale synthesis.

Step 1: Synthesis of 3-amino-4-(methylamino)benzoic acid This intermediate is a crucial precursor for the final product.

Step 2: Cyclization to form this compound

-

Dissolve 3-amino-4-(methylamino)benzoic acid (4.1 mmol) in a 50% aqueous solution of formic acid.

-

Heat the reaction mixture to 85°C and stir for 13 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction solution under reduced pressure to remove the solvent.

-

Redissolve the resulting residue in water and freeze-dry to obtain the final product, this compound.

Causality of Experimental Choices:

-

Formic Acid: Serves as both the solvent and the source of the carbon atom that forms the C2 position of the imidazole ring during cyclization.

-

Heating: Provides the necessary activation energy for the intramolecular condensation and cyclization reaction to proceed at a reasonable rate.

-

Freeze-drying: A gentle method for removing the aqueous solvent without degrading the final product, yielding a pure, solid compound.

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the synthesis of this compound.

Applications in Drug Development and Research

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[5] this compound, as a key intermediate and a biologically active molecule itself, holds significant promise in several areas.

Antimicrobial and Antifungal Activity

Benzimidazole derivatives have a long-standing history as effective antimicrobial and antifungal agents.[6] The mechanism of action often involves the disruption of critical cellular processes in microorganisms. For instance, some benzimidazoles are known to inhibit microtubule synthesis, which is essential for cell division and intracellular transport.[7] While specific studies on the antimicrobial properties of this compound are ongoing, its structural similarity to known antimicrobial agents suggests its potential in this therapeutic area.

Anticancer Potential

Preliminary research has indicated that this compound and its derivatives may possess anticancer properties.[2] The proposed mechanisms of action are multifaceted and can include:

-

Enzyme Inhibition: Benzimidazoles can act as inhibitors of various enzymes that are crucial for cancer cell proliferation and survival.[2]

-

Interaction with Signaling Pathways: These compounds may modulate key signaling pathways involved in tumorigenesis.[2]

The development of benzimidazole-based inhibitors of enzymes like inducible T-cell kinase (Itk) highlights the potential of this chemical class in oncology.[8]

Signaling Pathway Modulation

The ability of benzimidazole derivatives to interact with biological macromolecules makes them interesting candidates for modulating cellular signaling pathways. This interaction is often the basis for their therapeutic effects.

Caption: A conceptual diagram of a signaling pathway potentially modulated by this compound.

Conclusion

This compound is a versatile chemical entity with a well-defined profile and significant potential for further exploration in drug discovery and development. Its straightforward synthesis, coupled with the inherent biological activity of the benzimidazole core, makes it an attractive starting point for the design of novel therapeutic agents targeting a range of diseases. Continued research into its specific mechanisms of action and the development of its derivatives will undoubtedly unlock new avenues for its application in medicine.

References

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

-

DergiPark. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from [Link]

-

Moriarty, K. J., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-5549. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

-

MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]

-

Anticancer Research. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved from [Link]

-

Pham, E. C., Le, T. V. T., & Truong, T. N. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potential antimicrobial and anticancer agents. RSC Advances, 12(36), 23533-23546. Retrieved from [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Buy this compound | 53484-17-6 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H8N2O2 | CID 4913063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 8. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methyl-1H-benzimidazole-5-carboxylic acid molecular weight

An In-Depth Technical Guide to 1-Methyl-1H-benzimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 53484-17-6), a key heterocyclic compound in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, detailed spectroscopic profile for structural confirmation, and established synthesis methodologies. The document further explores its significance as a privileged scaffold in drug discovery, highlighting its documented antimicrobial, antioxidant, and anticancer activities. Included are detailed, field-proven protocols for its synthesis and a representative biological assay, designed to be directly applicable in a research setting. This guide serves as an essential resource for scientists leveraging benzimidazole derivatives in the development of novel therapeutic agents.

Core Physicochemical and Structural Characteristics

This compound is a derivative of benzimidazole, a bicyclic compound formed from the fusion of benzene and imidazole rings. The benzimidazole framework is a bioisostere of natural nucleotides, allowing it to readily interact with biological macromolecules, making it a cornerstone in drug design.[1][2] The addition of a methyl group at the N1 position and a carboxylic acid at the C5 position defines its specific chemical reactivity and therapeutic potential.

Key Properties

A summary of the essential physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₂ | [3][4] |

| Molecular Weight | 176.17 g/mol | [3][4] |

| Exact Mass | 176.058577502 Da | [4] |

| CAS Number | 53484-17-6 | [3][4] |

| IUPAC Name | 1-methylbenzimidazole-5-carboxylic acid | [3][4] |

| Melting Point | 293-295 °C or >300 °C | [5] |

| Boiling Point | 411.1 °C at 760 mmHg | [3] |

| Appearance | Off-white to brown powder | [6] |

Solubility Profile

The molecule's solubility is dictated by the interplay between the polar carboxylic acid group and the relatively nonpolar methylated benzimidazole ring. The carboxylic acid moiety enhances solubility in polar solvents and allows for hydrogen bonding. The compound demonstrates good solubility in dimethyl sulfoxide (DMSO) and limited solubility in methanol, often requiring heat to fully dissolve. This solubility profile is critical for designing reaction conditions and preparing stock solutions for biological assays.

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of this compound is paramount. The following spectroscopic techniques provide a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the molecule's carbon-hydrogen framework.

-

¹H NMR: In a typical DMSO-d₆ solvent, the proton spectrum reveals key signals. The carboxylic acid proton (-COOH) characteristically appears as a broad singlet far downfield, around δ 12.8-12.9 ppm, due to its acidic nature and strong deshielding.[1] The methyl protons (-CH₃) attached to the nitrogen atom present a sharp singlet at approximately δ 3.95 ppm.[5] The aromatic protons on the benzimidazole ring will appear in the δ 7.7-8.8 ppm region, with their specific splitting patterns (doublets, doublet of doublets) confirming the 1,2,4-trisubstitution pattern of the benzene ring.[5]

-

¹³C NMR: The carbon spectrum corroborates the structure. The carbonyl carbon of the carboxylic acid is typically found around δ 165-170 ppm. The methyl carbon gives a signal around δ 32.4 ppm, while the aromatic and imidazole carbons resonate between δ 109-142 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups through their characteristic vibrational frequencies.

-

A very broad absorption band is observed from approximately 2500 to 3300 cm⁻¹, which is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.

-

A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aromatic carboxylic acid appears around 1662-1701 cm⁻¹.[1]

-

Absorptions for aromatic C=C and C=N stretching are found in the 1490-1625 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation analysis.

-

Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is readily observed at an m/z ratio of 176 or 177, respectively, confirming the compound's molecular weight.[4][5] High-resolution mass spectrometry (HRMS) can verify the exact mass to several decimal places (176.0586), which in turn confirms the molecular formula C₉H₈N₂O₂.

Synthesis Methodology: One-Pot Reductive Cyclization

While several synthetic routes exist, one-pot procedures are favored for their efficiency, reduced waste, and shorter reaction times.[1] The synthesis of benzimidazole-5-carboxylic acids can be effectively achieved via a reductive cyclization of a substituted nitroaniline with an appropriate aldehyde or carboxylic acid.

Detailed Synthesis Protocol

This protocol describes a representative one-pot synthesis adapted from methodologies for similar benzimidazole derivatives.[1][2] It involves the reductive cyclization of 3-amino-4-(methylamino)benzoic acid using formic acid.

Materials:

-

3-amino-4-(methylamino)benzoic acid

-

Formic acid (50% aqueous solution)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Stir plate with heating mantle

-

Standard laboratory glassware for filtration and workup

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-(methylamino)benzoic acid (e.g., 4.1 mmol) in a 50% aqueous solution of formic acid (e.g., 25 mL).

-

Cyclization: Attach a reflux condenser to the flask and heat the mixture to 85 °C with continuous stirring. The formic acid serves as both the reagent to provide the C2 carbon of the imidazole ring and the acidic catalyst for the cyclization.

-

Reaction Monitoring: Allow the reaction to proceed for 12-14 hours.[5] Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane with a small amount of acetic acid) to observe the disappearance of the starting material.

-

Workup: Once the reaction is complete, allow the solution to cool to room temperature.

-

Isolation: Concentrate the reaction solution under reduced pressure to remove the excess formic acid and water. The resulting residue is the crude product.

-

Purification: Redissolve the residue in a minimal amount of hot water. The product will often precipitate upon cooling. If necessary, adjust the pH to its isoelectric point to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.[5]

Synthesis Workflow Diagram

Caption: Workflow for the one-pot synthesis of the target compound.

Applications in Research and Drug Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to a wide array of biological targets with high affinity.

Documented Biological Activities

This compound and its close derivatives have demonstrated a spectrum of valuable biological effects:

-

Antimicrobial Properties: The compound has shown efficacy against various bacterial strains, making it a valuable starting point for the development of new antibiotics.

-

Antioxidant Activity: It can participate in redox reactions, potentially mitigating oxidative stress within biological systems.

-

Anticancer Potential: Preliminary studies indicate that the molecule can inhibit the proliferation of cancer cells, suggesting its utility as a scaffold for designing novel antineoplastic agents.[1]

Role as a Scaffold for Enzyme Inhibitors

A primary application of this molecule is as a core building block for more complex drugs, particularly enzyme inhibitors. The carboxylic acid group provides a convenient chemical handle for modification (e.g., amidation, esterification) to explore structure-activity relationships (SAR). For example, derivatives of benzimidazole carboxylic acids have been successfully developed as potent inhibitors of Inducible T-cell Kinase (Itk), an important target for autoimmune diseases and T-cell malignancies.[7]

Diagram of Application in Kinase Inhibitor Design

Caption: Drug discovery workflow using the target compound as a core scaffold.

Experimental Protocol: Antimicrobial Susceptibility Testing

To assess the antimicrobial potential of the synthesized compound, the broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterial strain.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture (e.g., Staphylococcus aureus) in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Stock solution of the test compound in DMSO (e.g., 10 mg/mL)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only) and vehicle control (broth with DMSO)

-

Multichannel pipette

Procedure:

-

Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix thoroughly by pipetting up and down. This creates a 1:2 dilution.

-

Serial Dilution: Transfer 100 µL from the first well to the second well. Mix, and repeat this two-fold serial dilution across the row (e.g., for 10 wells). Discard 100 µL from the final well to ensure all wells have a 100 µL volume. This creates a range of decreasing concentrations.

-

Controls: Prepare a positive control row with a standard antibiotic and a vehicle control row using DMSO following the same serial dilution steps. Leave one row with only broth as a negative control.

-

Inoculation: Prepare a bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to all wells except the negative control. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Result Interpretation: After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC Assay Workflow Diagram

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Safety, Handling, and Storage

Proper handling is crucial when working with any chemical compound. The following information is derived from the Globally Harmonized System (GHS) classifications and safety data sheets (SDS).[4][8]

GHS Hazard Classification

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (Standard EN166).[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated contact.[8]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator with a particulate filter.[8]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

Storage and Stability

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] The compound is chemically stable under standard ambient conditions.

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a versatile and valuable molecule for chemical and pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and status as a privileged pharmacological scaffold make it an ideal starting point for the development of novel therapeutics. This guide has provided the core technical information and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in their drug discovery endeavors.

References

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available at: [Link]

-

DergiPark. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Available at: [Link]

-

ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]

-

MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Available at: [Link]

-

Pharmaffiliates. (n.d.). 7-Hydroxy-2-methyl-1H-benzo[d]imidazole-5-carboxylic Acid. Available at: [Link]

-

Moriarty, K. J., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-9. Available at: [Link]

-

ChemBK. (2024). 1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID. Available at: [Link]

-

Georganics. (n.d.). 2-Methyl-1H-benzimidazole-5-carboxylic acid. Available at: [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 3. Buy this compound | 53484-17-6 [smolecule.com]

- 4. This compound | C9H8N2O2 | CID 4913063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 53484-17-6 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.de [fishersci.de]

An In-depth Technical Guide to 1-Methyl-1H-benzimidazole-5-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Methyl-1H-benzimidazole-5-carboxylic acid (CAS 53484-17-6). As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic profile, and chemical reactivity. Furthermore, it presents a validated laboratory-scale synthesis protocol and discusses its role as a privileged pharmacophore in modern drug discovery. The information is intended for researchers, chemists, and drug development professionals.

Introduction

This compound belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a bioisostere of natural nucleotides, allowing its derivatives to interact readily with biological macromolecules, making it a "privileged pharmacophore" in drug discovery.[1][2][3] The fusion of a benzene ring and an imidazole ring, combined with the N-methylation and a carboxylic acid group at the 5-position, imparts a unique combination of electronic and steric properties. These features make it a versatile intermediate for creating extensive libraries of bioactive molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.[1][4] This guide aims to be a definitive resource on its chemical properties and practical applications.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the cyclization of an appropriately substituted o-phenylenediamine derivative. The choice of starting materials and reaction conditions is critical for achieving high yield and purity.

Recommended Laboratory Protocol: Synthesis from 3-Amino-4-(methylamino)benzoic Acid

This method involves the cyclization of 3-amino-4-(methylamino)benzoic acid using formic acid. It is a robust and high-yielding procedure.

Causality and Experimental Rationale:

-

Starting Material: 3-amino-4-(methylamino)benzoic acid provides the necessary diamine structure pre-configured for cyclization into the desired benzimidazole core.

-

Reagent: Formic acid serves as both the source of the C2 carbon of the imidazole ring and the acidic catalyst for the condensation and subsequent cyclization reaction.

-

Temperature: The reaction is conducted at an elevated temperature (85°C) to overcome the activation energy for the intramolecular cyclization and dehydration steps.[5]

-

Workup: The product is isolated by concentrating the reaction mixture and redissolving in water followed by freeze-drying, which is an effective method for obtaining a pure solid product from an aqueous solution.[5]

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-(methylamino)benzoic acid (1 equivalent) in a 50% aqueous solution of formic acid.[5]

-

Heating: Heat the reaction mixture to 85°C and maintain stirring for 13 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove the excess formic acid and water.[5]

-

Isolation: Redissolve the resulting residue in a minimal amount of water.

-

Purification: Freeze-dry the aqueous solution to obtain this compound as a solid product. A yield of approximately 99% can be expected.[5]

Synthesis Workflow Diagram

Caption: Key derivatization pathways for this compound.

Applications in Drug Discovery and Materials Science

The benzimidazole scaffold is a cornerstone in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds.

-

Anticancer Agents: Derivatives have shown potential as anticancer agents by inhibiting cancer cell proliferation. [4]The core structure is found in molecules designed to target kinases and topoisomerase I. [6][7]* Antimicrobial Agents: The compound itself and its derivatives have demonstrated activity against certain bacterial strains. [4]* Enzyme Inhibitors: Its structure is suitable for designing inhibitors of various enzymes involved in metabolic and cell signaling pathways. [4]* Materials Science: Benzimidazole derivatives are investigated for their corrosion-inhibiting properties. [8]

Handling and Safety

Based on available safety data sheets (SDS), this compound should be handled with appropriate precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). [9][10]* Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling. [10][11]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [10]

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined chemical profile. Its robust synthesis, versatile reactivity, and the proven biological significance of its core structure establish it as a high-value building block for drug discovery and development. The detailed protocols, characterization data, and reactivity map provided in this guide offer a solid foundation for researchers aiming to utilize this compound in their scientific endeavors.

References

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. (URL: [Link])

-

Doganc, F. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 47(2), 490-496. (URL: [Link])

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... - MedCrave online. (URL: [Link])

-

This compound | C9H8N2O2 | CID 4913063 - PubChem. (URL: [Link])

-

This compound MSDS - Chemical Cloud Database. (URL: [Link])

-

Methods for Synthesizing Benzimidazole Carboxylic Acids - ResearchGate. (URL: [Link])

-

SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

-

Moriarty, K. J., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-9. (URL: [Link])

-

One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction - ResearchGate. (URL: [Link])

-

1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID - ChemBK. (URL: [Link])

-

Copeland, R. A. B., & Day, A. R. (1942). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society, 64(10), 2464–2466. (URL: [Link])

-

5-Benzimidazolecarboxylic acid | C8H6N2O2 | CID 459456 - PubChem. (URL: [Link])

-

An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - NIH. (URL: [Link])

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3051–3069. (URL: [Link])

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. (URL: [Link])

-

Sodium Ammonium Vanadate | AMERICAN ELEMENTS ®. (URL: [Link])

-

Ammonium metavanadate | H4N.O3V | CID 516859 - PubChem. (URL: [Link])

-

ammonium vanadate, 7803-55-6 - The Good Scents Company. (URL: [Link])

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 3. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 53484-17-6 [smolecule.com]

- 5. This compound | 53484-17-6 [chemicalbook.com]

- 6. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Benzimidazole-5-carboxylic acid | 15788-16-6 [chemicalbook.com]

- 9. This compound | C9H8N2O2 | CID 4913063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.de [fishersci.de]

1-Methyl-1H-benzimidazole-5-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 1-Methyl-1H-benzimidazole-5-carboxylic Acid

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data with practical insights into its experimental characterization, ensuring a thorough understanding of this important heterocyclic compound.

Introduction: A Molecule of Interest

This compound belongs to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to naturally occurring nucleotides, allowing them to readily interact with biological macromolecules.[1] The presence of a carboxylic acid functional group and a methyl-substituted imidazole ring imparts specific physicochemical characteristics that are critical for its biological activity and formulation. This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications, including antimicrobial, antioxidant, and anticancer agents.[2] A precise understanding of its physical properties is therefore fundamental to its application in research and development.

Molecular Identity and Physicochemical Profile

The fundamental identity of a compound is defined by its structure and resulting physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical and Structural Data

-

IUPAC Name: this compound[3]

-

Synonyms: 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid, 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid[2][3]

-

SMILES: CN1C=NC2=C1C=CC(=C2)C(=O)O[2]

Caption: Chemical structure of this compound.

Summary of Physical Properties

The macroscopic properties of a substance, such as its melting point and solubility, are direct consequences of its molecular structure and intermolecular forces.

| Property | Value | Source |

| Appearance | Brown powder | [5] |

| Melting Point | 293-295°C; >300°C (decomposes) | [2][6] |

| Boiling Point | 411.1°C at 760 mmHg | [2] |

| Solubility | Soluble in DMSO, limited in heated methanol | [2] |

| pKa (Predicted) | 2.92 ± 0.30 | [7] |

In-Depth Analysis of Physicochemical Characteristics

Thermal Properties

The high melting point of this compound, reported variously as 293-295°C and above 300°C, is a key physical characteristic.[2][6] This high value is indicative of a thermally stable molecule with strong intermolecular forces. The primary contributing factor is the hydrogen bonding capability of the carboxylic acid group, which can form strong dimers between molecules. Additionally, the planar aromatic benzimidazole core allows for efficient crystal packing and π-π stacking interactions, further stabilizing the crystal lattice and requiring significant thermal energy to transition to the liquid phase. The reported boiling point of 411.1°C at atmospheric pressure reinforces the compound's high thermal stability.[2]

Solubility Profile

The solubility of this compound is dictated by the interplay between its polar and non-polar functionalities. The carboxylic acid group is polar and acts as a hydrogen bond donor and acceptor, which enhances solubility in polar solvents.[2] Conversely, the aromatic benzimidazole ring and the N-methyl group are lipophilic, favoring solubility in non-polar environments. This dual nature results in good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in protic solvents like methanol, which can be improved with heating.[2] Understanding this solubility profile is critical for selecting appropriate solvents for chemical synthesis, purification, and the preparation of stock solutions for biological assays.

Acidity (pKa)

The predicted pKa of approximately 2.92 for the carboxylic acid group is a crucial parameter for drug development.[7] This value indicates that at physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated, existing as a carboxylate anion. This ionization state significantly increases the molecule's water solubility and influences its ability to cross biological membranes, as well as its interactions with protein targets.

Spectroscopic and Structural Characterization

Spectroscopic techniques provide unambiguous confirmation of a molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The spectrum of this compound in a deuterated solvent like DMSO-d₆ provides distinct signals that confirm its structure.

-

¹H NMR Data (400.2 MHz, DMSO-d₆):

-

δ 12.9 ppm (broad s, 1H): This downfield signal is characteristic of the acidic proton of the carboxylic acid group.

-

δ 8.80 ppm (s, 1H): Corresponds to the proton at the C2 position of the imidazole ring.

-

δ 8.26 ppm (d, J = 1.6 Hz, 1H): Aromatic proton at the C4 position.

-

δ 7.96 ppm (dd, J = 1.6, 8.6 Hz, 1H): Aromatic proton at the C6 position.

-

δ 7.79 ppm (d, J = 8.6 Hz, 1H): Aromatic proton at the C7 position.

-

δ 3.95 ppm (s, 3H): The sharp singlet corresponds to the three protons of the methyl group attached to the nitrogen atom.[6]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Analysis shows a molecular ion peak corresponding to its molecular weight of 176.17 g/mol .[2] High-resolution mass spectrometry (HRMS) provides a more precise measurement of the exact mass (176.058577502 Da), which serves to confirm the elemental composition of C₉H₈N₂O₂.[3]

Infrared (IR) Spectroscopy

While a specific spectrum is not provided in the literature, the characteristic IR absorption frequencies for the functional groups present in this compound can be predicted. These signals are invaluable for confirming the presence of key structural motifs.

-

~3000-2500 cm⁻¹ (broad): A very broad absorption characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.[8]

-

~1780-1710 cm⁻¹ (strong): A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[8][9]

-

~3100-3010 cm⁻¹ (medium): C-H stretching for the aromatic ring.[8]

-

~1600-1475 cm⁻¹ (medium): C=C and C=N stretching vibrations within the benzimidazole ring system.[9]

Experimental Protocols and Methodologies

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections describe self-validating methods for determining key physical properties.

Caption: Workflow for physical property characterization.

Protocol: Melting Point Determination via Capillary Method

This method provides a precise melting range, which is an indicator of purity.

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 20°C below the expected melting point (e.g., heat to ~270°C).

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). A narrow melting range (e.g., < 2°C) is indicative of high purity.

Causality: A slow heating rate near the melting point is crucial to allow the system to remain in thermal equilibrium, ensuring an accurate measurement. Impurities typically broaden and depress the melting range.

Protocol: ¹H NMR Sample Preparation and Analysis

This protocol ensures the acquisition of a high-resolution spectrum for structural verification.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The deuterated solvent is used because it is "invisible" in the ¹H NMR spectrum.

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Analysis: Insert the NMR tube into the spectrometer. Acquire the spectrum according to standard instrument parameters. The resulting Free Induction Decay (FID) is Fourier transformed to produce the final spectrum.

Trustworthiness: The use of a standard deuterated solvent and proper sample preparation minimizes artifacts. The chemical shifts, integration values, and coupling patterns of the resulting spectrum provide a self-validating fingerprint of the molecule's structure.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound.

Conclusion

This compound is a stable, high-melting solid whose physical properties are dominated by the interplay of its aromatic core and polar carboxylic acid group. Its limited aqueous solubility at low pH and increased solubility under neutral or basic conditions, combined with its defined spectroscopic signature, provide a solid foundation for its use in synthetic chemistry and drug discovery. The methodologies outlined in this guide offer a robust framework for the consistent and reliable characterization of this and similar compounds, ensuring the integrity of downstream research and development efforts.

References

- Smolecule. (n.d.). Buy this compound | 53484-17-6.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- DergiPark. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of the Faculty of Pharmacy of Ankara University.

- ChemicalBook. (n.d.). 1H-Benzimidazole-5-carboxylic acid, 2-[[[4-[(E) -.

- MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem.

- ChemBK. (2024). 1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID.

- ChemicalBook. (2025). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ChemicalBook. (2025). 1H-Benzimidazole-5-carboxylic acid.

- Sigma-Aldrich. (n.d.). IR Absorption Table.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Buy this compound | 53484-17-6 [smolecule.com]

- 3. This compound | C9H8N2O2 | CID 4913063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1H-Benzimidazole-5-carboxylic acid | 15788-16-6 [chemicalbook.com]

- 6. This compound | 53484-17-6 [chemicalbook.com]

- 7. 1H-Benzimidazole-5-carboxylic acid, 2-[[[4-[(E)-amino[[(hexyloxy)carbonyl]imino]methyl]phenyl]amino]methyl]-1-methyl- CAS#: 2459303-30-9 [m.chemicalbook.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-benzimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-benzimidazole-5-carboxylic acid is a pivotal scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its structural motif is prevalent in therapeutics targeting a range of diseases, underscoring the importance of robust and efficient synthetic routes. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on a logical, field-proven methodology. We will delve into the strategic considerations behind precursor synthesis, the core cyclization reaction, and final product isolation. Alternative synthetic strategies, including one-pot reductive cyclization and a classical multi-step approach, will also be discussed to provide a full spectrum of available methods. This document is intended to serve as a practical resource for researchers engaged in the synthesis of benzimidazole-based compounds and drug development.

Introduction

The benzimidazole ring system is a privileged heterocyclic motif in drug discovery, known for its ability to mimic natural purine bases and interact with various biological targets. The specific substitution pattern of this compound, with a methyl group on one of the imidazole nitrogens and a carboxylic acid on the benzene ring, offers a versatile platform for further chemical modification and library development. The synthesis of this key intermediate is therefore a critical first step in many drug discovery programs.

This guide will primarily focus on a highly efficient and modular synthesis pathway commencing from commercially available precursors. We will explore the rationale behind the choice of starting materials, the mechanism of the key chemical transformations, and provide detailed experimental protocols.

Primary Synthesis Pathway: A Step-by-Step Approach

The most direct and widely applicable synthesis of this compound involves a multi-step sequence starting from a substituted nitroaromatic compound. This pathway offers excellent control over the regiochemistry of the final product.

The overall synthetic strategy is depicted below:

Figure 1: Primary synthesis pathway for this compound.

Step 1: Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate

The initial step involves a nucleophilic aromatic substitution reaction on methyl 4-chloro-3-nitrobenzoate with methylamine. The electron-withdrawing nitro group activates the para-positioned chlorine atom, facilitating its displacement by the amine.

Experimental Protocol:

-

To a solution of methyl 4-chloro-3-nitrobenzoate (1 equivalent) in a suitable solvent such as methanol, add an excess of methylamine (typically as a solution in a compatible solvent)[1].

-

The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified, typically by recrystallization, to afford methyl 4-(methylamino)-3-nitrobenzoate.

Step 2: Reduction of the Nitro Group to Form the Key Diamine Intermediate

The nitro group of methyl 4-(methylamino)-3-nitrobenzoate is selectively reduced to an amine to generate the essential o-phenylenediamine derivative, methyl 3-amino-4-(methylamino)benzoate. Various reducing agents can be employed for this transformation, with zinc dust in the presence of ammonium chloride being a common and effective choice[2].

Experimental Protocol:

-

Methyl 4-(methylamino)-3-nitrobenzoate (1 equivalent) is dissolved in a mixture of solvents, such as THF, water, and methanol[2].

-

The solution is cooled to 0 °C, and zinc dust and ammonium chloride are added portion-wise while maintaining the temperature[2].

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Progress is monitored by TLC.

-

After completion, the reaction mixture is filtered to remove inorganic solids, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 3-amino-4-(methylamino)benzoate.

Step 3: Cyclization to Form the Benzimidazole Ring

The formation of the benzimidazole ring is achieved through the condensation of the o-phenylenediamine intermediate with a one-carbon source. Formic acid is a common and efficient reagent for this cyclization, which proceeds via the Phillips-Ladenburg reaction mechanism. Microwave-assisted heating can significantly accelerate this step[2].

Experimental Protocol:

-

Methyl 3-amino-4-(methylamino)benzoate (1 equivalent) is heated in formic acid[2].

-

For an accelerated reaction, the mixture can be heated in a microwave reactor at a specified temperature and time[2].

-

Upon completion, the excess formic acid is removed under reduced pressure.

-

The crude product, methyl 1-methyl-1H-benzimidazole-5-carboxylate, can be purified by column chromatography.

Step 4: Hydrolysis of the Ester to the Carboxylic Acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide in a mixture of water and a co-solvent[3].

Experimental Protocol:

-

Methyl 1-methyl-1H-benzimidazole-5-carboxylate (1 equivalent) is dissolved in a suitable solvent mixture (e.g., THF/water).

-

An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide, is added.

-

The mixture is stirred at room temperature or heated until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried to yield this compound.

Alternative Synthesis Pathways

While the primary pathway offers a reliable and controlled synthesis, alternative routes are available and may be advantageous under specific circumstances.

Alternative Route 1: One-Pot Reductive Cyclization

This efficient approach combines the reduction of the nitro group and the cyclization into a single synthetic operation. Starting from ethyl 4-(methylamino)-3-nitrobenzoate, a reducing agent such as sodium dithionite can be used to generate the diamine in situ, which then reacts with a one-carbon source (e.g., formic acid or a derivative) to form the benzimidazole ring[4][5]. The final step is the hydrolysis of the ester.

Figure 2: One-pot reductive cyclization pathway.

This method is particularly attractive for its operational simplicity and potential for higher throughput. However, optimization of reaction conditions is crucial to achieve good yields and purity.

Alternative Route 2: Phillips-Ladenburg Synthesis followed by N-Methylation

A more classical approach involves the initial synthesis of benzimidazole-5-carboxylic acid, followed by N-methylation. This route begins with the condensation of 3,4-diaminobenzoic acid with formic acid under acidic conditions to form the benzimidazole core[6]. The subsequent N-methylation can be achieved using a methylating agent such as methyl iodide in the presence of a base[7].

Figure 3: Phillips-Ladenburg synthesis followed by N-methylation.

A key challenge with this route is the potential for the formation of a mixture of N1 and N3 methylated regioisomers if the benzimidazole ring is unsymmetrically substituted. However, for benzimidazole-5-carboxylic acid, the two nitrogen atoms are equivalent, mitigating this issue.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Primary Pathway | |||||

| Nucleophilic Substitution | Methyl 4-chloro-3-nitrobenzoate | Methyl 4-(methylamino)-3-nitrobenzoate | Methylamine, MeOH | High | [1] |

| Nitro Reduction | Methyl 4-(methylamino)-3-nitrobenzoate | Methyl 3-amino-4-(methylamino)benzoate | Zn, NH4Cl, THF/H2O/MeOH, 0 °C | 91 | [2] |

| Cyclization | Methyl 3-amino-4-(methylamino)benzoate | Methyl 1-methyl-1H-benzimidazole-5-carboxylate | Formic acid, 150 °C (microwave) | 77 | [2] |

| Hydrolysis | Methyl 1-methyl-1H-benzimidazole-5-carboxylate | This compound | LiOH, THF/H2O | High | [3] |

| Alternative Route 1 | |||||

| One-Pot Reductive Cyclization | Ethyl 4-(methylamino)-3-nitrobenzoate | Ethyl 1-methyl-1H-benzimidazole-5-carboxylate | Na2S2O4, Formic Acid derivative, DMSO; then Hydrolysis | Good | [4][5] |

| Alternative Route 2 | |||||

| Phillips-Ladenburg | 3,4-Diaminobenzoic acid | Benzimidazole-5-carboxylic acid | Formic acid, heat | Good | [6] |

| N-Methylation | Benzimidazole-5-carboxylic acid | This compound | MeI, K2CO3, DMF | Good | [7] |

Conclusion

The synthesis of this compound can be accomplished through several effective pathways. The primary route, involving a stepwise approach from a substituted nitroaromatic precursor, offers excellent control and high yields. For applications requiring rapid synthesis and library generation, the one-pot reductive cyclization presents an attractive alternative. The classical Phillips-Ladenburg synthesis followed by N-methylation remains a viable, albeit more traditional, option. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development program. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize this important building block for drug discovery and development.

References

- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.

- BenchChem. (2025).

- Bhat, M., & Poojary, B. (2017).

- Doğan, F. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 47(2), 490-496.

- Water-Mediated Synthesis of (E)-3-(1-Methyl-1H-benzo[d]imidazol-5-yl)-N-phenethylacrylamide, a Caffeic Acid Phenethyl Amide Analogue.

- Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in molecular biology (Clifton, N.J.), 2371, 101–115.

- Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. PubMed.

- Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker.

- Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. University of Copenhagen Research Portal.

- Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic letters, 12(20), 4572–4575.

- Kumar, V., Basavarajaswamy, G., Rai, M. V., Poojary, B., & Shruthi, N. (2015). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. Bioorganic & medicinal chemistry letters, 25(7), 1420–1426.

- One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.

- PubChem. (n.d.). This compound.

- Synthesis of Methyl 2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxyl

- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

- An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology.

- Donahue, M. G., Jentsch, N. G., & Simons, C. R. (2017). Synthesis of [13C6]3,4-Diaminobenzoic Acid As a Precursor for Stable Isotope Labeled Benzimidazoles. Tetrahedron Letters, 58(17), 1692-1694.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aquila.usm.edu [aquila.usm.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Phillips-Ladenburg Reaction for Benzimidazole Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence is a direct result of its ability to act as a structural isostere of naturally occurring nucleotides, enabling it to readily interact with biological macromolecules. The synthesis of this privileged heterocycle is, therefore, a critical task in drug discovery and development. Among the classical methods, the Phillips-Ladenburg reaction remains a fundamental and widely utilized strategy. This guide provides an in-depth technical overview of this reaction, grounded in mechanistic understanding and practical application.

The Core Principle: Condensation and Cyclization

The Phillips-Ladenburg reaction is, at its heart, a condensation reaction between an o-phenylenediamine (a 1,2-diaminobenzene) and a carboxylic acid (or its derivative) to yield a 2-substituted benzimidazole.[1][2][3] The reaction is typically facilitated by a mineral acid, such as hydrochloric acid, and often requires heat to drive the dehydration and cyclization steps to completion.[4]

The significance of this method lies in its directness and use of readily accessible starting materials. While numerous modern variations exist, they are often modifications of the foundational Phillips-Ladenburg or Weidenhagen processes, developed to overcome the high temperatures and low yields sometimes associated with the classical approach.[1][2][5]

Reaction Mechanism: A Stepwise Perspective

Understanding the reaction mechanism is paramount for troubleshooting, optimization, and adapting the protocol for novel substrates. The process can be dissected into three key phases: initial acylation, intramolecular cyclization, and dehydration.

-

Initial Acylation: The reaction commences with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the carboxylic acid. The acidic medium plays a crucial role here by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack. This step forms an N-acyl-o-phenylenediamine intermediate.[4]

-

Intramolecular Cyclization: The second, unreacted amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide. This ring-closing step is often the rate-determining step and is significantly accelerated by heating.

-

Dehydration: The resulting tetrahedral intermediate is unstable and readily eliminates a molecule of water to form the aromatic benzimidazole ring system. A final deprotonation step yields the neutral benzimidazole product.

The following diagram illustrates the mechanistic pathway for the reaction between o-phenylenediamine and a generic carboxylic acid (R-COOH).

Caption: A diagram of the Phillips-Ladenburg reaction mechanism.

Experimental Protocol: Synthesis of 2-Methyl-1H-benzimidazole

This protocol provides a self-validating, step-by-step methodology for a standard Phillips-Ladenburg synthesis. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

Objective: To synthesize 2-methyl-1H-benzimidazole from o-phenylenediamine and acetic acid.

Materials:

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

4N Hydrochloric Acid

-

10% Ammonium Hydroxide solution

-

Ethanol (for recrystallization)

-

Activated Charcoal

Experimental Workflow:

Caption: Workflow for the synthesis of 2-methyl-1H-benzimidazole.

Step-by-Step Procedure:

-

Reactant Charging: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.1 mol) and glacial acetic acid (0.1 mol).

-

Causality: Using equimolar amounts ensures complete consumption of the limiting reagent. Acetic acid serves as both reactant and solvent in this initial phase.

-

-

Acid Catalysis and Reflux: Slowly add 4N hydrochloric acid (50 mL). The mixture will become hot. Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 2 hours.

-

Causality: The mineral acid is the catalyst that protonates the carboxylic acid, activating it for the reaction. Refluxing provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization and dehydration steps.

-

-

Work-up and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a beaker and carefully neutralize it by the dropwise addition of 10% ammonium hydroxide solution while stirring. The pH should be adjusted to approximately 7-8. The product will precipitate as a solid.

-

Causality: The benzimidazole product is protonated and soluble in the acidic medium. Neutralization deprotonates the benzimidazole, causing it to become insoluble and precipitate out of the aqueous solution.

-

-

Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 25 mL).

-

Causality: Filtration separates the solid product from the soluble inorganic salts (e.g., ammonium chloride). Washing with cold water removes residual salts without significantly dissolving the product.

-

-

Purification: Transfer the crude product to a beaker. Add a minimal amount of hot 50% aqueous ethanol to dissolve the solid. Add a small amount of activated charcoal and heat the solution gently for 5 minutes. Perform a hot filtration to remove the charcoal. Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Causality: Recrystallization is a purification technique based on differences in solubility. The desired product is soluble in the hot solvent and crystallizes out upon cooling, while impurities remain in the solution. Charcoal adsorbs colored impurities.

-

-

Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Determine the yield and characterize the product (e.g., melting point, NMR).

Scope, Advantages, and Limitations

The utility of any synthetic method is defined by its scope and limitations. The Phillips-Ladenburg reaction, while robust, is not without its challenges.

Advantages:

-

Operational Simplicity: The reaction is straightforward to set up and perform with standard laboratory equipment.

-

Readily Available Starting Materials: o-Phenylenediamines and a vast array of carboxylic acids are commercially available and relatively inexpensive.

-

Versatility: The method is adaptable for producing a wide range of 2-substituted benzimidazoles by simply varying the carboxylic acid component.

Limitations and Field-Proven Insights:

-

Harsh Reaction Conditions: The classical protocol often requires high temperatures (180-250 °C) and strongly acidic conditions.[1][5] This can be incompatible with substrates bearing sensitive functional groups, leading to decomposition or side reactions.

-

Substrate Scope: While the reaction works well for most aliphatic carboxylic acids, aromatic carboxylic acids are generally less reactive and may require more forcing conditions, such as heating in a sealed tube at temperatures above 180°C, which can result in lower yields.[4][6]

-

Modern Adaptations: To circumvent these limitations, numerous modifications have been developed. These include the use of microwave irradiation to dramatically reduce reaction times, and alternative catalysts such as boric acid or lanthanum chloride, which can promote the reaction under milder conditions.[1][7] For sensitive or complex syntheses, exploring these modern variations is highly recommended.

Data Summary: Representative Reactions

The following table summarizes typical conditions and outcomes for the Phillips-Ladenburg synthesis of various benzimidazole derivatives, providing a comparative overview for experimental design.

| o-Phenylenediamine Derivative | Carboxylic Acid | Reaction Conditions | Yield (%) | Reference |

| o-Phenylenediamine | Acetic Acid | 4N HCl, Reflux | Good | [4] |

| o-Phenylenediamine | Benzoic Acid | Sealed tube, 180°C | Moderate | [4] |

| 4-Methyl-1,2-phenylenediamine | Formic Acid | ZnO nanoparticles, 70°C | 94 | [7] |

| 4-Methoxy-1,2-phenylenediamine | Formic Acid | ZnO nanoparticles, 70°C | 98 | [1] |

| o-Phenylenediamine | 4-Aminobenzoic acid | Polyphosphoric acid, 200°C | 70 | [7] |

| o-Phenylenediamine | Pyridine-2-carboxylic acid | Acidic conditions | 92 | [1] |

Conclusion

The Phillips-Ladenburg reaction is a foundational pillar in heterocyclic chemistry, offering a direct and reliable route to the medicinally vital benzimidazole core. While its classical form is characterized by harsh conditions, a thorough understanding of its mechanism allows for intelligent adaptation. For the modern drug development professional, the true value of this reaction lies not only in its original application but also as a basis for the numerous improved methodologies that have expanded the synthetic chemist's toolkit. By balancing the classical approach with modern innovations, researchers can effectively leverage this powerful reaction to construct novel benzimidazole derivatives for the next generation of therapeutics.

References

- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. (2010).

- Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.Applied Chemical Engineering, 6(2).

- Mamedov, V. A., & Zhukova, N. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.RSC Advances, 6(34), 28405-28439.

- The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate.

- Review Article: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate.

- Phillips-Ladenburg-Benzimidazol-Synthese. (n.d.). Wikipedia.

- PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry.

- Roeder, C. H., & Day, A. R. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE.The Journal of Organic Chemistry, 6(1), 25–33.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]

- 4. adichemistry.com [adichemistry.com]

- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 1-Methyl-1H-benzimidazole-5-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activities associated with 1-Methyl-1H-benzimidazole-5-carboxylic acid. This molecule belongs to the benzimidazole class of heterocyclic aromatic compounds, a scaffold renowned in medicinal chemistry for its diverse therapeutic applications. The benzimidazole core is a bioisostere of natural nucleotides, enabling favorable interactions with various biological macromolecules.[1][2] This guide synthesizes current knowledge on its anticancer, antimicrobial, and enzyme-inhibiting properties. We will explore its physicochemical characteristics, synthetic pathways, mechanisms of action, and structure-activity relationships. Furthermore, this document provides detailed experimental protocols for evaluating its biological efficacy, offering a foundational resource for researchers aiming to leverage this compound in drug discovery and development programs.

Introduction: The Benzimidazole Privileged Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone in modern medicinal chemistry, often referred to as a "privileged pharmacophore".[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with enzymes, proteins, and nucleic acids.[1][2] This versatility has led to the development of numerous FDA-approved drugs for a wide array of conditions, including anti-ulcer agents (omeprazole), anthelmintics (albendazole), and antihistamines (astemizole).[3][4] The core benzimidazole structure is present in essential biomolecules like N-ribosyldimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12.[4]

Derivatives of this scaffold exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects.[4][5][6] this compound is a specific derivative distinguished by two key functional groups: a methyl group at the N-1 position and a carboxylic acid at the C-5 position. These substitutions critically influence the molecule's chemical reactivity, solubility, and biological target profile, making it a valuable subject of study and a promising starting point for novel therapeutic agents.[5]

Physicochemical Properties

A fundamental understanding of the compound's physical and chemical properties is essential for its application in research and development.

| Property | Value | Source |

| IUPAC Name | 1-methylbenzimidazole-5-carboxylic acid | PubChem[7] |

| CAS Number | 53484-17-6 | PubChem[7] |

| Molecular Formula | C₉H₈N₂O₂ | PubChem[7] |

| Molecular Weight | 176.17 g/mol | PubChem[7] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO); limited solubility in methanol. The carboxylic acid group enhances water solubility. | Smolecule[5] |

Synthesis Pathway Overview

The synthesis of benzimidazole derivatives is well-established. A common and efficient approach for creating the core scaffold is the one-pot reductive cyclization. This method offers sustainability by minimizing reagents, solvents, and reaction time.[1]

The general principle involves the condensation of an o-phenylenediamine derivative with an aldehyde. In this process, a reducing agent like sodium dithionite (Na₂S₂O₄) is used to facilitate the reductive cyclization of the nitro-amine precursor with the aldehyde, followed by hydrolysis to yield the final carboxylic acid.[1][2]

Caption: Generalized workflow for one-pot synthesis of benzimidazole-5-carboxylic acid derivatives.

Key Biological Activities and Mechanisms of Action